Cas no 181212-91-9 (1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid)

1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its aziridine ring and Boc-protected amine functionality. The tert-butoxycarbonyl (Boc) group enhances stability, allowing for selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The aziridine moiety serves as a reactive scaffold for ring-opening reactions, enabling the introduction of diverse functional groups. Its carboxylic acid group further facilitates derivatization or conjugation, broadening its utility in peptide chemistry and heterocyclic synthesis. This compound is particularly useful in medicinal chemistry and materials science, where controlled reactivity and structural precision are critical. High purity and well-defined reactivity make it a reliable choice for complex synthetic applications.
1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid structure
181212-91-9 structure
Product Name:1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid
CAS No:181212-91-9
MF:C8H13NO4
MW:187.193122625351
CID:113608
PubChem ID:21025956
Update Time:2025-10-28

1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,2-Aziridinedicarboxylicacid, 1-(1,1-dimethylethyl) ester
    • (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid
    • N-Boc-aziridine-2-carboxylic acid
    • (S)-N-Boc-aziridine-2-carboxylic acid
    • 1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid
    • SB45584
    • 181212-91-9
    • (S)-1-(Boc)aziridine-2-carboxylic acid
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid
    • 1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid
    • SB45214
    • CS-0046511
    • A888988
    • (R)-1-Boc-aziridine-2-carboxylic acid
    • AKOS026715824
    • EN300-8133800
    • FT-0772392
    • SCHEMBL2273886
    • F2147-2416
    • (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid
    • A18339
    • 1-t-butoxycarbonylaziridine-2-carboxylic acid
    • 1-BOC-aziridine-2-carboxylic acid
    • (S)-N-Boc-aziridine-2-carboxylic?acid
    • D72785
    • IMJKDYRGASHUBX-UHFFFAOYSA-N
    • PB10916
    • SCHEMBL25929622
    • DB-247314
    • (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid
    • 1286768-92-0
    • DB-065356
    • (R)-N-Boc-aziridine-2-carboxylic acid
    • Inchi: 1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)
    • InChI Key: IMJKDYRGASHUBX-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC1C(=O)O)=O

Computed Properties

  • Exact Mass: 187.08449
  • Monoisotopic Mass: 187.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6A^2
  • XLogP3: 0.5

Experimental Properties

  • PSA: 66.61

1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T140606-100mg
1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid
181212-91-9
100mg
$ 160.00 2022-06-03
TRC
T140606-500mg
1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid
181212-91-9
500mg
$ 615.00 2022-06-03
TRC
T140606-1g
1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid
181212-91-9
1g
$ 955.00 2022-06-03
Chemenu
CM537129-1g
1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid
181212-91-9 95%+
1g
$2800 2023-02-17
Enamine
EN300-8133800-0.05g
1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid
181212-91-9 95.0%
0.05g
$983.0 2025-02-21
Enamine
EN300-8133800-0.1g
1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid
181212-91-9 95.0%
0.1g
$1031.0 2025-02-21
Enamine
EN300-8133800-0.25g
1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid
181212-91-9 95.0%
0.25g
$1078.0 2025-02-21
Enamine
EN300-8133800-0.5g
1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid
181212-91-9 95.0%
0.5g
$1124.0 2025-02-21
Enamine
EN300-8133800-1.0g
1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid
181212-91-9 95.0%
1.0g
$1172.0 2025-02-21
Enamine
EN300-8133800-2.5g
1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid
181212-91-9 95.0%
2.5g
$2295.0 2025-02-21

Additional information on 1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid

Comprehensive Guide to 1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid (CAS No. 181212-91-9)

1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid (CAS No. 181212-91-9) is a specialized aziridine derivative widely used in organic synthesis and pharmaceutical research. This compound, often abbreviated as Boc-Aziridine-2-COOH, plays a crucial role in the construction of complex molecules due to its unique three-membered ring structure and carboxylic acid functionality. Researchers and chemists frequently search for "Boc-protected aziridine carboxylic acid" or "aziridine-2-carboxylic acid derivatives" when exploring its applications in peptide synthesis and drug discovery.

The chemical structure of 1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during synthetic procedures. This characteristic makes it particularly valuable in "solid-phase peptide synthesis" and "click chemistry applications"—two trending topics in modern organic chemistry. Recent literature highlights its growing importance in developing "targeted drug delivery systems" and "bioconjugation techniques", addressing current research interests in personalized medicine and biopharmaceuticals.

From a synthetic perspective, 181212-91-9 serves as a versatile building block for creating constrained amino acid analogs. Its aziridine ring offers unique reactivity patterns that enable the formation of C-N bonds under mild conditions, a feature frequently searched by chemists investigating "ring-opening reactions" or "stereoselective transformations". The compound's carboxylic acid moiety further allows for diverse derivatization, making it valuable for designing "enzyme inhibitors" and "bioactive probes".

The pharmaceutical industry shows increasing interest in Boc-Aziridine-2-COOH due to its potential in developing peptide-based therapeutics. Current searches for "aziridine in drug discovery" and "peptide macrocyclization strategies" reflect this trend. The compound's ability to introduce structural rigidity into molecules makes it particularly useful for creating "conformationally restricted peptides", a hot topic in addressing challenges with peptide drug bioavailability.

In material science applications, 1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid contributes to the development of functionalized polymers. Researchers exploring "smart polymer design" or "responsive materials" often investigate aziridine derivatives for their crosslinking capabilities. The Boc-protected form (CAS 181212-91-9) offers controlled reactivity, enabling precise polymer modification—a key requirement in advanced material engineering.

Quality considerations for 181212-91-9 typically focus on purity levels and storage stability, with frequent searches for "handling Boc-aziridine compounds" and "aziridine derivative stability". Proper storage under inert atmosphere at low temperatures maintains the compound's integrity, crucial for reproducible results in sensitive applications like "asymmetric synthesis" or "catalyst development".

The market for aziridine-containing building blocks like 1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid continues to grow, driven by demand in "bioconjugate vaccines" and "ADC (antibody-drug conjugate) development". These emerging applications align with current industry focus on targeted cancer therapies and precision medicine, making CAS 181212-91-9 a compound of significant research and commercial interest.

Analytical characterization of Boc-Aziridine-2-COOH typically employs NMR spectroscopy and mass spectrometry, with particular attention to the aziridine ring protons in the 1H NMR spectrum. Researchers often search for "aziridine NMR characterization" or "Boc group detection methods" when working with this compound, highlighting the importance of analytical verification in synthetic workflows.

Environmental and safety considerations for 181212-91-9 focus on standard laboratory precautions, with proper ventilation and personal protective equipment being essential. While not classified as high-risk, its handling requires awareness of aziridine reactivity, a topic frequently included in searches for "safe handling of strained heterocycles" or "laboratory best practices".

Future research directions for 1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid may explore its potential in covalent inhibitor design and protein labeling, areas gaining traction in chemical biology. The compound's balanced reactivity profile positions it well for these applications, addressing current scientific needs in "activity-based protein profiling" and "target engagement studies"—topics showing increasing search volume in academic databases.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD